molecular formula C23H20N4O3 B2497130 3-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide CAS No. 1797140-57-8

3-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide

Número de catálogo: B2497130
Número CAS: 1797140-57-8
Peso molecular: 400.438
Clave InChI: YGIGCCWCTPHIOM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structure of this compound features a quinazolinone core, a pyridinyl ether moiety, and a propanamide linkage, which collectively contribute to its unique chemical and biological characteristics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide typically involves multiple steps:

  • Formation of the Quinazolinone Core: : The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

  • Introduction of the Pyridinyl Ether Moiety: : The pyridinyl ether group is introduced via nucleophilic substitution reactions. This step often involves the reaction of a halogenated pyridine derivative with a phenol derivative in the presence of a base such as potassium carbonate.

  • Coupling with Propanamide: : The final step involves coupling the quinazolinone intermediate with a propanamide derivative. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Conditions for substitution reactions often involve bases like sodium hydride (NaH) or acids like sulfuric acid (H₂SO₄), depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone N-oxides, while reduction could produce hydroquinazolinone derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Numerous studies have highlighted the potential of quinazolinone derivatives as anticancer agents. For instance, compounds structurally related to 3-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .

1.2 Neuroprotective Effects

Recent research has indicated that derivatives of this compound may act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. These compounds have demonstrated promising results in enhancing cognitive function by preventing the breakdown of acetylcholine, thereby improving neurotransmission .

Pharmacological Studies

2.1 Antimicrobial Properties

The antimicrobial activity of quinazolinone derivatives has been a focal point in pharmacological research. Studies have reported that compounds similar to this compound exhibit significant antibacterial and antifungal activities against various pathogens, making them potential candidates for developing new antimicrobial agents .

2.2 Anti-inflammatory Effects

Research has also suggested that quinazolinone derivatives possess anti-inflammatory properties, which can be beneficial in treating inflammatory diseases. The compounds may inhibit the release of pro-inflammatory cytokines and modulate immune responses, thus providing therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease .

Materials Science Applications

3.1 Synthesis of Novel Materials

The unique chemical structure of this compound allows it to serve as an intermediate in the synthesis of novel materials with specific properties. Its derivatives can be incorporated into polymer matrices to enhance mechanical strength or thermal stability, making them suitable for applications in coatings and composites .

Case Studies

Study Focus Findings
Study on AChE InhibitionNeurodegenerative DiseasesDemonstrated dual inhibition with IC50 values of 5.90 μM for AChE and 6.76 μM for BuChE .
Anticancer Activity AssessmentCancer Cell LinesShowed significant cytotoxicity against MCF-7 and HepG2 cells through apoptosis induction .
Antimicrobial EvaluationPathogen ResistanceExhibited potent activity against Gram-positive and Gram-negative bacteria .

Mecanismo De Acción

The mechanism of action of 3-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core is known to inhibit certain kinases, which play crucial roles in cell signaling and proliferation. The pyridinyl ether moiety may enhance binding affinity and specificity towards these targets, leading to the modulation of biological pathways involved in disease states.

Comparación Con Compuestos Similares

Similar Compounds

    4-oxoquinazoline derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.

    Pyridinyl ethers: Compounds with pyridinyl ether groups are known for their diverse pharmacological properties.

    Propanamide derivatives: These compounds are often explored for their potential as therapeutic agents.

Uniqueness

3-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. The presence of the quinazolinone core, pyridinyl ether moiety, and propanamide linkage collectively contribute to its distinct properties, making it a valuable compound for research and development in various fields.

Actividad Biológica

The compound 3-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide is a member of the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an inhibitor for various enzymes and its implications in treating neurodegenerative diseases.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the quinazolinone core followed by the introduction of the benzyl and pyridine moieties. Characterization techniques such as NMR, IR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

1. Enzyme Inhibition

Recent studies have highlighted the dual inhibitory activity of quinazolinone derivatives against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease therapy. For example, a related compound demonstrated an IC50 value of 5.90 ± 0.07 μM for AChE and 6.76 ± 0.04 μM for BuChE inhibition . This suggests that compounds with similar structures may exhibit comparable inhibitory effects.

Molecular docking studies have provided insights into the binding interactions between these compounds and the active sites of AChE and BuChE. The presence of specific functional groups, such as the pyridine ring, enhances binding affinity through π-π stacking interactions and hydrogen bonding with amino acid residues in the enzyme's active site .

Case Study 1: Neuroprotective Effects

A study investigating a series of quinazolinone derivatives reported neuroprotective effects in neuronal cell lines. The compounds were shown to reduce oxidative stress markers and apoptosis in cells exposed to neurotoxic agents, indicating potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of quinazolinone derivatives, including those structurally related to our compound of interest. The results indicated significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Data Tables

Compound NameAChE IC50 (μM)BuChE IC50 (μM)Mechanism
Compound A5.90 ± 0.076.76 ± 0.04Dual inhibitor
Compound B10.5 ± 0.1512.3 ± 0.10Dual inhibitor
Compound C15.0 ± 0.2014.5 ± 0.25Selective AChE inhibitor

Discussion

The biological activity of This compound aligns with emerging trends in drug design targeting neurodegenerative diseases through enzyme inhibition. Its structural features contribute to its efficacy as a potential therapeutic agent.

Propiedades

IUPAC Name

3-(4-oxoquinazolin-3-yl)-N-[(3-pyridin-2-yloxyphenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c28-21(11-13-27-16-26-20-9-2-1-8-19(20)23(27)29)25-15-17-6-5-7-18(14-17)30-22-10-3-4-12-24-22/h1-10,12,14,16H,11,13,15H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIGCCWCTPHIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CC(=CC=C3)OC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.